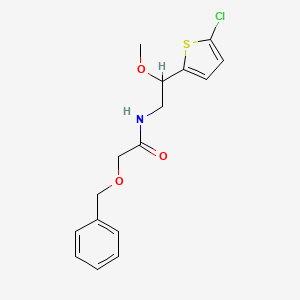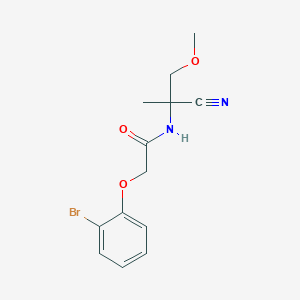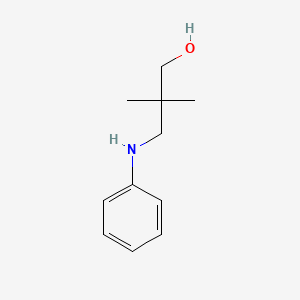
2,2-Dimethyl-3-(phenylamino)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2,2-Dimethyl-3-(phenylamino)propan-1-ol” is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.26 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid . The boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Chemical Synthesis and Material Science
Research on compounds structurally related to 2,2-Dimethyl-3-(phenylamino)propan-1-ol often focuses on their synthesis and potential applications in material science. For instance, dimethyl ether (DME) is highlighted for its use as an eco-friendly alternative fuel in compression ignition engines due to its lower emissions and excellent combustion performance (Park & Lee, 2014). Furthermore, the development of biofuels from biomass-derived compounds, such as 2,5-dimethylfuran, underscores the ongoing research into sustainable energy sources, emphasizing the importance of such compounds in renewable energy technologies (Hoang et al., 2021).
Pharmacological Applications
Dimethyl sulfoxide (DMSO) is explored for its diverse pharmacological properties, including cryoprotectant and cell fusogen activities, highlighting the therapeutic potential of dimethyl compounds in medicine (Yu & Quinn, 1998). Moreover, dimethyl fumarate is reviewed for its immuno-modulatory, anti-inflammatory, and neuroprotective properties, especially in the treatment of multiple sclerosis and psoriasis (Deeks, 2016), demonstrating the wide-ranging potential of dimethyl compounds in therapeutic interventions.
Environmental and Biochemical Studies
Studies on carbon dioxide recycling into fuels discuss the catalytic conversion processes involving dimethyl compounds, illustrating the role of such chemicals in addressing environmental concerns related to carbon emissions (Centi & Perathoner, 2009). This research area underscores the significance of chemical compounds in environmental sustainability efforts.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3-diphenyl-3-(phenylamino)propan-1-ones, have been identified as inhibitors of cyclooxygenase-2 (cox-2) . COX-2 is an enzyme that plays a crucial role in inflammation and cancer .
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain sensation .
Result of Action
If it acts as a COX-2 inhibitor, it would likely reduce the production of prostaglandins, leading to a decrease in inflammation and pain .
properties
IUPAC Name |
3-anilino-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(2,9-13)8-12-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFXVUPTTUCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

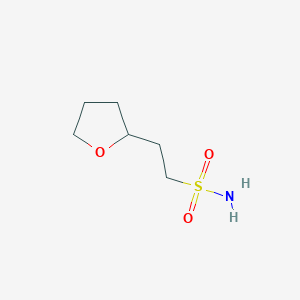
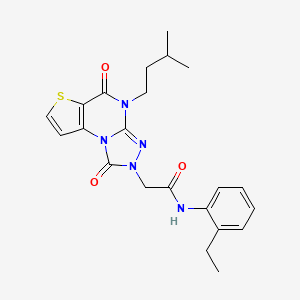
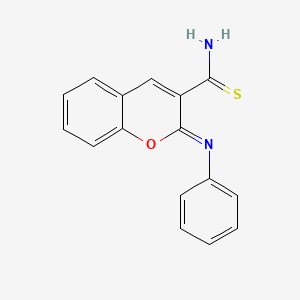
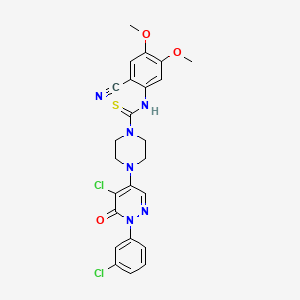
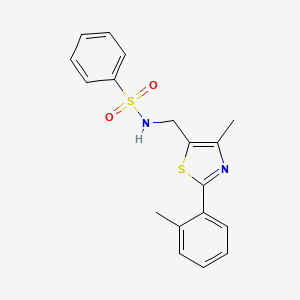
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2539179.png)
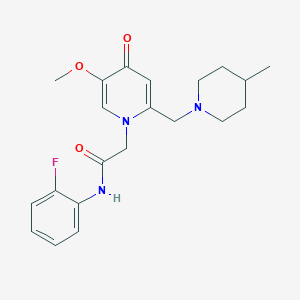
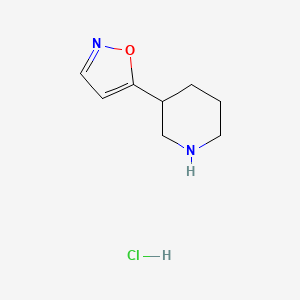
![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)
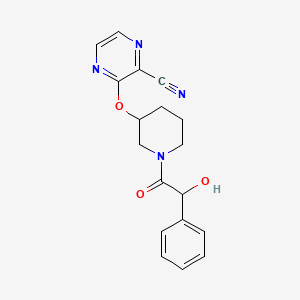
![4-[(2S,4R)-4-Fluoropyrrolidine-2-carbonyl]morpholine hydrochloride](/img/structure/B2539189.png)
